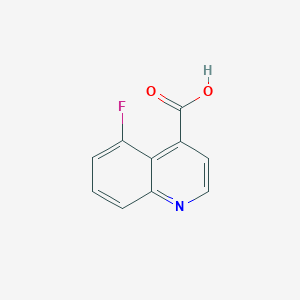

5-Fluoroquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

5-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZCUKNHUFCCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857273 | |

| Record name | 5-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219834-23-7 | |

| Record name | 5-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Fluoroquinoline 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Quinolone-4-carboxylic Acid Derivatives

Several classical reactions form the foundation for the synthesis of the quinolone-4-carboxylic acid scaffold. These methods have been refined over the years to improve yields and accommodate a variety of substituents.

Gould–Jacobs Reaction and its Variants

The Gould-Jacobs reaction is a cornerstone in quinoline (B57606) synthesis, providing a versatile route to 4-hydroxyquinoline (B1666331) derivatives which are tautomers of 4-quinolones. wikipedia.orgmdpi.com The process typically begins with the condensation of an aniline (B41778) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgd-nb.info Subsequent hydrolysis of the ester and decarboxylation yields the desired 4-quinolone. wikipedia.orgmdpi.com

The reaction proceeds through a series of steps:

Condensation: Aniline or a substituted aniline reacts with an alkoxymethylenemalonic ester. wikipedia.org

Cyclization: The resulting intermediate undergoes a 6-electron cyclization upon heating, often at high temperatures (above 250 °C), to form the quinoline ring. wikipedia.orgmdpi.comd-nb.info

Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid. wikipedia.org

Decarboxylation: The resulting acid can be decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

A significant challenge in the Gould-Jacobs reaction is the high temperature required for cyclization, which can lead to side reactions and decomposition of products. mdpi.comjasco.ro The regioselectivity of the cyclization can also be an issue when using asymmetrically substituted anilines, potentially leading to a mixture of products. mdpi.comd-nb.info

| Reagent 1 | Reagent 2 | Product | Key Features |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester | Thermal cyclization, high temperature required. wikipedia.orgmdpi.com |

| Substituted Anilines | Acyl malonic esters | Substituted 4-hydroxyquinoline derivatives | Versatile for various substitutions on the benzene (B151609) ring. wikipedia.org |

Pfitzinger Reaction and Modified Pfitzinger Approaches

The Pfitzinger reaction offers another powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgjocpr.com This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.comresearchgate.net The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is particularly useful for producing a wide range of substituted quinoline-4-carboxylic acids. jocpr.com However, the use of strong bases can limit the compatibility of certain functional groups. nih.gov To address this, modified Pfitzinger approaches have been developed. For instance, using enaminones in place of 1,3-dicarbonyl compounds has been shown to be an effective strategy. researchgate.net Another improvement involves a one-pot synthesis of quinoline-4-carboxylic esters or acids mediated by trimethylchlorosilane (TMSCl), which allows for esterification and cyclization to occur under milder conditions. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| Isatin | Carbonyl compound with α-methylene group | Quinoline-4-carboxylic acid | Base-catalyzed condensation and cyclization. wikipedia.orgjocpr.com |

| Isatin | Enaminone | Quinoline-4-carboxylic acid | Alternative to traditional carbonyl compounds. researchgate.net |

| Isatin | N,N-dimethylenaminone | Quinoline-4-carboxylic ester/acid | TMSCl-mediated, one-pot synthesis. thieme-connect.com |

Cyclocondensation Reactions

Cyclocondensation reactions represent a broad class of synthetic strategies for forming the quinolone ring system. These reactions often involve the intramolecular cyclization of a pre-formed intermediate. One such method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com

Another approach involves a tandem amination followed by a conjugated Michael addition reaction under catalyst-free conditions at high temperatures. rsc.org This method allows for the synthesis of functionalized N-substituted-4-quinolone derivatives. Additionally, a direct reductive amination followed by a LiHMDS-induced in situ cyclo-condensation of an aminoacetophenone and an aldehyde derivative provides a route to N-substituted 2-carboxy-4-quinolones. nih.gov

Fluorine-Specific Synthetic Routes to 5-Fluoroquinoline-4-carboxylic Acid Analogues

The introduction of a fluorine atom, particularly at the C-6 position, is a key structural modification in the development of potent fluoroquinolone antibiotics. nih.gov However, the synthesis of this compound presents a unique challenge. One approach involves starting with a precursor that already contains the fluorine atom in the desired position. For example, a series of 5-fluoroquinolone-3-carboxylic acids were synthesized and evaluated for their potential as HIV-1 integrase inhibitors. nih.gov

A common strategy for synthesizing fluoroquinolones involves the synthesis of a key intermediate, such as 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. orientjchem.org This intermediate can then undergo further modifications, including nucleophilic substitution at the 7-position, to introduce various functionalities.

Green Chemistry Approaches in Fluoroquinolone Synthesis

Traditional methods for fluoroquinolone synthesis often involve harsh reaction conditions, hazardous solvents, and expensive reagents, which are not ideal from an environmental and economic perspective. bohrium.comdoaj.orgprimescholars.com Consequently, there is a growing interest in developing greener synthetic routes. bohrium.comdoaj.orgprimescholars.comsruc.ac.ukresearchgate.net

Green chemistry approaches in fluoroquinolone synthesis focus on several key principles:

Use of environmentally benign solvents: Water is a highly desirable green solvent. bohrium.com

Development of recyclable catalysts: The use of catalysts that are cheap, stable, and can be easily recovered and reused is a key aspect. bohrium.comprimescholars.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. primescholars.com

These green methodologies aim to make the synthesis of fluoroquinolones more sustainable and cost-effective. bohrium.comdoaj.orgresearchgate.net

Derivatization Strategies of the this compound Core

The this compound scaffold can be extensively modified to generate a diverse range of derivatives with potentially improved properties. nih.gov The chemical modifications can occur at several positions, including N-1, C-2, C-3, C-7, and C-8. nih.gov

A primary site for derivatization is the carboxylic acid group at the C-3 position. This group can be converted into various functional derivatives, such as esters, amides, and heterocycles like 1,3,4-oxadiazoles and tetrazoles. nih.gov For example, the carboxylic acid can be coupled with amines using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com

Another key position for modification is C-7, where the introduction of different substituents, often nitrogen-based heterocycles like piperazine (B1678402), can significantly impact the compound's activity. nih.gov The N-1 position is also a common site for introducing various alkyl or aryl groups to modulate the compound's properties. nih.govualberta.ca

| Position | Type of Derivatization | Example of Reagents/Products |

| C-3 | Esterification, Amidation, Heterocycle formation | Alcohols, Amines, 1,3,4-oxadiazoles, Tetrazoles. nih.gov |

| C-7 | Nucleophilic Aromatic Substitution | Piperazine, Pyrrolidine, Piperidine. nih.gov |

| N-1 | Alkylation, Arylation | Alkyl halides, Aryl halides. nih.govualberta.ca |

Modifications at the C-3 Carboxyl Group (e.g., Amide, Hydrazide, Oxadiazole Formation)

The carboxylic acid group at the C-3 position is crucial for the antibacterial activity of quinolones, primarily through its interaction with the bacterial DNA gyrase enzyme. nih.govwisdomlib.org However, strategic modifications of this group can lead to derivatives with altered biological profiles, including enhanced potency or a shift towards anticancer activity. nih.govekb.eg

Amide and Hydrazide Formation: The C-3 carboxyl group can be readily converted into amides and hydrazides. nih.govnih.govgoogle.com Amide derivatives are typically synthesized by activating the carboxylic acid, for example with a coupling reagent, followed by reaction with a primary or secondary amine. Hydrazide formation is commonly achieved by reacting the corresponding ester with hydrazine (B178648) hydrate, often under reflux conditions. nih.govnih.gov These hydrazides serve as versatile intermediates for further derivatization. For instance, condensation of the hydrazide with aldehydes or ketones yields hydrazones. nih.gov

Oxadiazole Formation: 1,3,4-Oxadiazoles are significant bioisosteres of carboxylic acids, esters, and amides, often exhibiting favorable physicochemical properties. nih.gov A common synthetic route to 1,3,4-oxadiazole-containing quinolones involves the cyclization of the C-3 hydrazide intermediate. nih.govmdpi.com This can be achieved by reacting the hydrazide with carbon disulfide to form oxadiazolthiones, or with a second carboxylic acid molecule in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govutar.edu.myresearchgate.net Bis-fluoroquinolones linked by a 1,3,4-oxadiazole (B1194373) ring have also been synthesized using this methodology. nih.gov An alternative, modern approach involves the photochemical Huisgen synthesis from 5-substituted tetrazoles and carboxylic acids in a flow system. nih.gov

| Modification | Key Intermediate | Typical Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Amide Formation | Carboxylic Acid | Coupling agents, Amine | Amide | nih.govgoogle.com |

| Hydrazide Formation | Ester | Hydrazine hydrate, Reflux | Hydrazide | nih.gov |

| Oxadiazole Formation | Hydrazide | Carbon disulfide or Carboxylic acid/POCl₃ | 1,3,4-Oxadiazole | nih.govutar.edu.my |

Substitutions at N-1 (e.g., Alkyl, Cyclopropyl (B3062369), Fluorovinyl)

The substituent at the N-1 position of the quinolone ring plays a pivotal role in determining the potency and spectrum of antibacterial activity. wisdomlib.orgrsc.org

Alkyl and Cyclopropyl Groups: Early quinolones featured simple alkyl groups, such as the ethyl group in norfloxacin (B1679917). wikipedia.org However, the introduction of a cyclopropyl group at the N-1 position, as seen in ciprofloxacin (B1669076), was a significant breakthrough, leading to a substantial enhancement in antibacterial activity. wisdomlib.orgresearchgate.net The cyclopropyl moiety is believed to confer potent activity against aerobic bacteria. nih.gov

Fluorinated Substituents: Further optimization led to the development of fluorinated N-1 substituents. The synthesis of 1-(2-fluorocyclopropyl) derivatives has been explored, with studies indicating that the stereochemistry (cis or trans) of the fluorine atom on the cyclopropyl ring influences the activity profile. nih.govacs.org For instance, cis-isomers have shown greater potency against Gram-positive bacteria. nih.gov The introduction of a fluorine atom on the cyclopropyl group can also reduce lipophilicity. nih.gov Additionally, 1-(2-fluorovinyl) analogues have been synthesized as conformationally restricted derivatives. acs.org

| Substituent | Example Compound | Significance | Reference |

|---|---|---|---|

| Ethyl | Norfloxacin | Early generation quinolone | wikipedia.org |

| Cyclopropyl | Ciprofloxacin | Enhanced antibacterial potency | wisdomlib.orgresearchgate.net |

| 2-Fluorocyclopropyl | - | Stereochemistry influences activity, reduced lipophilicity | nih.govacs.org |

| 2-Fluorovinyl | - | Conformationally restricted analogue | acs.org |

Functionalization at C-7 with Heterocyclic Moieties (e.g., Piperazine, Benzimidazole (B57391), Uracil)

The substituent at the C-7 position is a key determinant of the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. wisdomlib.orgnih.govresearchgate.net This position is considered a crucial interaction domain with the DNA gyrase enzyme. nih.govwisdomlib.org

Piperazine and its Derivatives: The introduction of a piperazine ring at C-7 was a major advancement, conferring superior activity against Gram-negative bacteria. researchgate.net The basic nitrogen of the piperazine ring is also important for the drug's properties. researchgate.net Numerous modifications have been made to the piperazine moiety itself to further enhance activity. For example, attaching an additional carbopiperazinyl group has been shown to improve activity against certain resistant strains, likely by increasing lipophilicity and penetration of the bacterial cell wall. nih.gov

Other Heterocyclic Moieties: A wide variety of other heterocyclic rings have been introduced at the C-7 position to develop novel analogues. These include:

Benzimidazole: Substituted benzimidazole derivatives have been investigated for their antibacterial activity. wisdomlib.org

Uracil (B121893): The incorporation of uracil and its derivatives has been explored to create hybrid molecules with potential for dual-action or altered biological targets.

Pyrrolidinyl Groups: The introduction of a 3-aminopyrrolidin-1-yl group at C-7 has been shown to improve activity against Gram-positive bacteria. nih.gov

Fused Heterocycles: Some research has focused on fusing heterocyclic rings to the quinolone core at this position.

The general synthetic strategy for introducing these heterocycles involves the nucleophilic displacement of a fluorine atom at the C-7 position of the quinolone core by the desired heterocyclic amine. nih.gov

| Heterocyclic Moiety | Significance/Impact on Activity | Reference |

|---|---|---|

| Piperazine | Broad-spectrum activity, especially against Gram-negative bacteria. | researchgate.net |

| Benzimidazole | Investigated for antibacterial properties. | wisdomlib.org |

| Uracil | Creation of hybrid molecules with potentially novel activities. | |

| 3-Aminopyrrolidin-1-yl | Improved Gram-positive activity. | nih.gov |

Other Strategic Modifications for Novel Analogue Development

Beyond the primary sites of modification at C-3, N-1, and C-7, other strategic alterations to the this compound scaffold are continuously being explored to develop novel analogues with improved properties. nih.govresearchgate.netnih.gov

One key strategy involves the introduction of bulky substituents at the C-7 position. This approach has been observed to provide protection from bacterial efflux pumps, which are a common mechanism of resistance. nih.gov By hindering the ability of the bacteria to expel the drug, these bulkier analogues can maintain or even increase their potency against otherwise resistant strains.

Another area of active research is the development of hybrid compounds. This involves conjugating the fluoroquinolone core with other pharmacologically active molecules. For example, fluoroquinolones have been linked to other antibacterial agents, efflux pump inhibitors, or molecules that target different cellular pathways. nih.gov The goal of this strategy is to create dual-action drugs that can overcome resistance or exhibit synergistic effects.

Furthermore, modifications at other positions on the quinolone ring, such as C-5 and C-8, have also been investigated. For instance, the introduction of an amino group at the C-5 position can enhance absorption and tissue distribution. nih.gov These "other" strategic modifications highlight the versatility of the fluoroquinolone scaffold and the ongoing efforts to refine its therapeutic potential. nih.govresearchgate.netnih.gov

Mechanistic Insights into Biological Activities of 5 Fluoroquinoline 4 Carboxylic Acid Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of 5-fluoroquinoline-4-carboxylic acid derivatives is primarily attributed to their interference with essential bacterial enzymes involved in DNA replication. This targeted inhibition ultimately leads to bacterial cell death.

DNA Gyrase and Topoisomerase IV Inhibition in Bacteria

Quinolone antibiotics, the parent class of this compound, are well-established inhibitors of two vital bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. nih.govmdpi.com DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication and the relief of torsional stress ahead of the replication fork. nih.govyoutube.comyoutube.com Topoisomerase IV, on the other hand, plays a critical role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. nih.govnih.govyoutube.com

Derivatives of this compound exert their bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA. youtube.comwikipedia.org This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved, forming a quinolone-enzyme-DNA ternary complex. nih.govnih.gov This stabilization prevents the subsequent re-ligation of the broken DNA strands. mdpi.comnih.gov The accumulation of these stalled cleavage complexes leads to double-strand breaks in the bacterial chromosome, which are ultimately lethal to the cell. rsc.orgyoutube.comresearchgate.netresearchgate.net

The relative potency of different fluoroquinolone derivatives against Gram-positive and Gram-negative bacteria often depends on their differential affinity for DNA gyrase versus topoisomerase IV. nih.govyoutube.comnih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the more sensitive target. youtube.comyoutube.comnih.gov

| Enzyme | Function in Bacteria | Effect of Inhibition by this compound Derivatives |

| DNA Gyrase | Introduces negative supercoils into DNA, relieves torsional stress. nih.govnih.govyoutube.com | Inhibition leads to the accumulation of positive supercoils, stalling DNA replication. nih.gov |

| Topoisomerase IV | Decatenates interlinked daughter chromosomes after replication. nih.govnih.gov | Inhibition prevents the segregation of replicated chromosomes into daughter cells. youtube.comyoutube.com |

Interference with Bacterial Nucleic Acid Synthesis Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound derivatives directly disrupts the synthesis of bacterial nucleic acids. rsc.org By trapping the enzyme-DNA complexes, these compounds effectively block the progression of the replication fork. nih.gov The resulting DNA damage triggers the bacterial SOS response, a complex cellular mechanism to repair DNA. nih.gov However, the extensive and irreversible nature of the DNA double-strand breaks often overwhelms the repair capacity of the cell, leading to the degradation of the bacterial chromosome and the cessation of DNA synthesis. mdpi.com This rapid inhibition of DNA synthesis is a hallmark of the bactericidal action of quinolone antibiotics. youtube.com

Mechanisms of Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Certain derivatives of the quinolone scaffold have demonstrated potent antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). This activity is primarily mediated through the inhibition of a key viral enzyme, HIV-1 integrase. nih.govsigmaaldrich.com

HIV-1 integrase is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection. nih.govnih.gov The active site of integrase contains divalent metal ions, typically magnesium (Mg²⁺), which are crucial for its catalytic function. nih.gov

Metal Chelation in Integrase Inhibition

A primary mechanism by which this compound derivatives and related compounds inhibit HIV-1 integrase is through the chelation of the metal ions in the enzyme's active site. nih.govnih.govresearchgate.netacs.org The chemical structure of these inhibitors, often containing oxygen atoms in a specific spatial arrangement, allows them to bind tightly to the Mg²⁺ ions. nih.gov This chelation disrupts the normal catalytic activity of the integrase enzyme, preventing it from carrying out the strand transfer reaction, which is the integration of viral DNA into the host genome. nih.govresearchgate.net Studies with model compounds have confirmed that the ability to chelate these metal ions is a critical feature for potent integrase inhibition. nih.govacs.org

Mechanisms of Antifungal Action

Quinoline (B57606) derivatives have also been investigated for their antifungal properties. bohrium.comresearchgate.net The mechanisms underlying their action against fungal pathogens are multifaceted and can involve disruption of cellular structures and vital metabolic pathways.

Preliminary studies on certain quinoline derivatives have revealed that their antifungal effects can be attributed to several mechanisms:

Alteration of Cell Membrane Permeability: Some derivatives can cause changes in the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components. acs.orgacs.orgnih.gov

Induction of Oxidative Stress: These compounds can lead to an accumulation of reactive oxygen species (ROS) within the fungal cell, causing oxidative damage to cellular components. acs.org

Mitochondrial Dysfunction: A loss of mitochondrial membrane potential has been observed, indicating that these derivatives can interfere with fungal energy metabolism. acs.org

Enzyme Inhibition: Certain quinoline derivatives have been identified as inhibitors of enzymes in crucial fungal metabolic pathways. For example, some have been shown to target aspartate semialdehyde dehydrogenase (ASADH), an enzyme involved in the synthesis of essential amino acids. researchgate.net

Mechanisms of Antitumor/Antiproliferative Activity

The anticancer potential of fluoroquinolone derivatives is a growing area of research, with several mechanisms being proposed for their cytotoxic effects against tumor cells. These mechanisms primarily revolve around the disruption of fundamental cellular processes such as DNA replication and cell signaling pathways.

DNA Synthesis Blockade and DNA Damage

A primary mechanism by which this compound derivatives are thought to exert their antitumor effects is through the inhibition of type II topoisomerases, particularly topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. mdpi.com This irreversible DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

Studies on various fluoroquinolone derivatives, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), have shown that they can induce cell cycle arrest, predominantly in the S and G2/M phases, which is a direct consequence of DNA damage. nih.gov The resulting DNA fragmentation ultimately leads to the demise of the cancer cell. mdpi.com This mode of action is analogous to that of several established anticancer drugs, highlighting the therapeutic potential of this class of compounds. nih.gov

Table 1: Investigated Fluoroquinolone Derivatives and their Antitumor Mechanisms

| Derivative Class | Primary Molecular Target | Consequence of Inhibition | Cellular Outcome |

| Ciprofloxacin Derivatives | Topoisomerase II nih.govnih.gov | DNA double-strand breaks mdpi.com | S/G2-M phase cell cycle arrest, Apoptosis nih.govnih.gov |

| Norfloxacin Derivatives | Topoisomerase II nih.gov | DNA damage nih.gov | Cell cycle arrest, Apoptosis nih.gov |

| Quinolone-3-carboxamide Derivatives | Not specified | Anti-angiogenic and immunomodulatory effects nih.gov | Inhibition of tumor growth nih.gov |

Inhibition of Specific Cellular Targets (e.g., EGFR)

Beyond their direct action on DNA, certain quinoline and quinazoline (B50416) derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and metastasis. nih.govnih.gov EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.

Derivatives of quinazoline, a structurally related scaffold, have been shown to act as potent EGFR inhibitors. nih.govmdpi.com These compounds typically compete with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and subsequent activation of downstream pathways. nih.gov While the investigation into this compound derivatives as specific EGFR inhibitors is an ongoing area of research, the established activity of related quinoline and quinazoline compounds suggests a promising avenue for the development of targeted cancer therapies. rsc.org

Mechanisms of Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. In pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, urease activity is a critical virulence factor, enabling their survival in acidic environments and contributing to the pathogenesis of various diseases. wikipedia.org Fluoroquinolone derivatives have emerged as potential urease inhibitors, offering a strategy to combat these infections.

Interaction with Nickel Ions at Urease Active Site

The catalytic activity of urease is dependent on the two nickel ions located within its active site. rsc.orgfrontiersin.org The primary mechanism of urease inhibition by fluoroquinolone carboxylic acid derivatives involves the chelation of these essential nickel ions. wikipedia.org The carboxylic acid group at the C3 position of the quinolone ring is believed to play a crucial role in coordinating with the nickel ions, thereby disrupting the enzyme's catalytic function. wikipedia.org Molecular docking studies have supported this hypothesis, showing that the carboxylic group of fluoroquinolones can bind to the nickel ions in the urease active site. mdpi.com This interaction blocks the substrate's access to the catalytic center and inactivates the enzyme.

Table 2: Urease Inhibitory Activity of Fluoroquinolone Derivatives

| Derivative | Target Enzyme | Proposed Mechanism of Inhibition |

| Ciprofloxacin hydrazide derivative | Urease | Interaction with nickel ions at the active site mdpi.comwikipedia.org |

| Levofloxacin hydroxamic acid | Urease | Interaction with nickel ions at the active site mdpi.comwikipedia.org |

| Quinoline-4-carboxylic acids | Urease | Interaction with nickel ions at the active site nih.gov |

Other Investigated Biological Mechanisms (e.g., Anti-inflammatory)

In addition to their antitumor and urease inhibitory properties, derivatives of quinoline-4-carboxylic acids have been explored for a range of other biological activities, underscoring their versatility as a scaffold for drug discovery. nih.gov

Research has indicated that compounds with a quinoline-4-carboxylic acid core can exhibit anti-inflammatory properties. nih.gov While the precise mechanisms for this compound derivatives are still under detailed investigation, related compounds have been shown to modulate inflammatory pathways. For instance, some quinoline derivatives have been associated with the inhibition of inflammatory mediators. nih.gov

Furthermore, the foundational role of fluoroquinolones as antibacterial agents is well-established, and this activity extends to derivatives of this compound. nih.govwikipedia.org Their mechanism of antibacterial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division. wikipedia.org The broad-spectrum antibacterial activity has led to their widespread clinical use. wikipedia.org There is also emerging evidence suggesting that some fluoroquinolone derivatives may possess antiviral and antifungal activities, although these are generally less potent than their antibacterial effects. nih.govnih.gov

Computational Approaches in Drug Design and Discovery for 5 Fluoroquinoline 4 Carboxylic Acid Analogues

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in predicting the binding affinity and understanding the interaction patterns between 5-fluoroquinoline-4-carboxylic acid analogues and their biological targets.

Research has extensively utilized molecular docking to investigate the binding of quinolone derivatives to bacterial enzymes such as DNA gyrase and topoisomerase IV, which are the primary targets for their antibacterial activity. nih.gov For instance, in a study involving new fluoroquinolone analogues, molecular docking was performed to assess their interaction with the DNA gyrase of several Gram-negative bacteria. nih.gov The results often reveal key interactions, such as hydrogen bonding and pi-pi stacking, between the quinolone core and the amino acid residues in the enzyme's active site. nih.gov The carboxylic acid group at the C-3 position of the quinolone scaffold is a crucial feature that facilitates these interactions. nih.gov

Furthermore, molecular docking studies have been employed to explore the potential of these compounds against other targets. For example, docking studies on 4-quinoline carboxylic acid derivatives against human dihydroorotate (B8406146) dehydrogenase (DHODH) have been conducted to evaluate their antiviral activity. researchgate.net Similarly, the anticancer potential has been investigated by docking these analogues against human topoisomerase II. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential potency. Lower binding energies typically indicate a more stable and favorable interaction.

Table 1: Molecular Docking Data of Representative Quinolone Analogues

| Compound/Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Ciprofloxacin-derivative (5d) | S. aureus DNA Gyrase | - | Not explicitly stated, but showed strong interaction | nih.gov |

| Sarafloxacin-derivative (5i) | S. aureus DNA Gyrase | - | Not explicitly stated, but showed strong interaction | nih.gov |

| 4-Quinolone-2-carboxylic acid derivative (5a) | LpxC and PBP3 enzymes | Strong binding energy | Not explicitly detailed | mdpi.com |

| Thiopyrano[2,3-b]quinoline derivative (4) | CB1a Protein | -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, TRP-12, TRP-25, LYS-10, GLU-9 | nih.gov |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human Dihydroorotate Dehydrogenase (DHODH) | - | Not explicitly detailed in provided text | elsevierpure.com |

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding pose, the flexibility of the ligand and the receptor, and the detailed network of interactions.

For fluoroquinolone analogues, MD simulations have been employed to study the stability of their complexes with target enzymes like DNA gyrase. nih.gov These simulations can reveal how the ligand and the protein adapt to each other upon binding and can highlight conformational changes that are crucial for biological activity. For example, a study on new fluoroquinolone compounds performed MD simulations to analyze their interaction with the DNA gyrase of five different Gram-negative bacteria. nih.gov

The insights gained from MD simulations are valuable for understanding the mechanism of action and for refining the design of more effective inhibitors. The simulations can help to identify key stable interactions that contribute most to the binding affinity and can guide modifications to the ligand structure to enhance these interactions.

Table 2: Application of Molecular Dynamics Simulations for Quinolone Analogues

| System Studied | Simulation Time | Key Findings | Reference |

| New fluoroquinolone compounds with DNA gyrase | Not specified | Investigated the stability of the ligand-receptor complex. | nih.gov |

| 5-HT(1A) receptor with agonists and antagonists | Not specified | Revealed ligand-induced conformational changes and information transfer pathways. | nih.gov |

| Cytochrome P450 2B4 in a membrane | Not specified | Showed how the enzyme's conformation adapts to the membrane environment to facilitate ligand access. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, steric, electronic, etc.) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to quinoline (B57606) carboxylic acid derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study on 4-quinoline carboxylic acid derivatives as inhibitors of vesicular stomatitis virus replication resulted in a predictive model. researchgate.net The model, developed using partial least squares analysis, showed a high correlation between the calculated descriptors and the observed antiviral activity. researchgate.net

Such models are powerful tools for lead optimization, as they can guide the design of new analogues with potentially improved potency. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

Table 3: QSAR Model Data for 4-Quinoline Carboxylic Acid Derivatives

| QSAR Model | Statistical Parameter | Value | Significance | Reference |

| Partial Least Squares (PLS) Analysis | r² (squared correlation coefficient) | 0.913 | Indicates a strong correlation between descriptors and activity for the training set. | researchgate.net |

| q² (leave-one-out cross-validation) | 0.842 | Demonstrates the predictive ability of the model. | researchgate.net | |

| r²_pred (for test set) | 0.889 | Confirms the external predictive power of the model. | researchgate.net | |

| CoMFA | q² | 0.673 | Statistically significant cross-validated coefficient. | nih.gov |

| r² | 0.988 | High conventional coefficient. | nih.gov | |

| r²_pred | 0.772 | Good predictive ability for the external test set. | nih.gov | |

| CoMSIA | q² | 0.636 | Significant cross-validated coefficient. | nih.gov |

| r² | 0.986 | High conventional coefficient. | nih.gov | |

| r²_pred | 0.701 | Satisfactory predictive ability for the external test set. | nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening, aiming to identify novel compounds with the desired activity. mdpi.com

This approach has been effectively used in the discovery of new fluoroquinolone analogues. For example, a pharmacophore model was generated based on the potent fluoroquinolone gemifloxacin (B1671427) to screen the ZINC database for new potential inhibitors of S. epidermidis TcaR. pusan.ac.kr This ligand-based approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com The screening process can filter through millions of compounds to identify a smaller, more manageable set of "hits" for further experimental testing. pusan.ac.krfrontiersin.org

The combination of pharmacophore modeling and virtual screening represents a powerful strategy for hit identification and lead generation in the early stages of drug discovery.

Table 4: Pharmacophore Modeling and Virtual Screening for Quinolone Analogues

| Study Focus | Pharmacophore Features | Database Screened | Number of Hits Identified | Reference |

| Identification of S. epidermidis TcaR inhibitors | Hydrophobic, Negative Ion Charge, Hydrogen Bond Acceptor | ZINC 15 | 708 initial hits, refined to 308 | pusan.ac.kr |

| Discovery of novel anti-echinococcal compounds | Positive Ionizable, Hydrophobic Aromatic, Hydrophobic Aliphatic, Hydrogen Bond Donor | ZINC database | 176 compounds with fitness scores >4.0 | frontiersin.org |

| Identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors | Hydrogen Donor, Hydrogen Acceptor, Aromatic, Hydrophobic | Multiple databases including CHEMBL30, ZINC | 2,755 hits | nih.gov |

In Silico Prediction of Biological Activity and ADMET Properties

In addition to predicting binding affinity, computational methods are widely used to forecast the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles and low toxicity early in the drug discovery pipeline, thereby reducing the likelihood of late-stage failures. iapchem.org

For this compound analogues, various in silico tools are employed to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.net Studies have shown that some of the designed quinolone derivatives exhibit favorable ADMET profiles, suggesting good potential for oral administration and limited toxicity. nih.gov For instance, the prediction of properties according to Lipinski's rule of five is a common first step to assess the "drug-likeness" of a compound. japsonline.com

The ability to predict these properties computationally allows for the prioritization of compounds for synthesis and experimental testing, focusing resources on those with the highest probability of success.

Table 5: Predicted ADMET Properties of Representative Quinolone Analogues

| Compound/Analogue | Predicted Property | Predicted Outcome | Significance | Reference |

| Designed 5-FU analogues | Pharmacokinetic properties | Demonstrated considerable pharmacokinetic and druglike properties. | Indicates potential for further development. | nih.gov |

| Ceftazidime and its impurities | Lipophilicity (AlogP98) | Most compounds showed ideal lipophilicity (≤ 5). | Suggests good absorption and permeation for most. | frontiersin.org |

| Caco-2 permeability | Some impurities predicted to have high permeability. | Indicates potential for good intestinal absorption. | frontiersin.org | |

| Emodin and Luteolin (from mangroves) | Lipinski's Rule of Five | Met the requirements. | Suggests good oral bioavailability. | japsonline.com |

| New quinolone-phenolic conjugates | Various ADMET properties | Supported the ongoing development of the medication candidates. | Provides confidence in the drug development process. | researchgate.net |

Analytical Methodologies for Quantification of 5 Fluoroquinoline 4 Carboxylic Acid and Its Metabolites in Biological Systems

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and quantification of 5-Fluoroquinoline-4-carboxylic acid and related compounds from biological samples. These techniques offer high-resolution separation, enabling the distinction between the parent drug and its various metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of quinolones, including this compound. nih.govnih.gov The versatility of HPLC lies in its compatibility with various detectors, each offering distinct advantages in terms of sensitivity and selectivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach for the quantification of fluoroquinolones. nih.govmoca.net.ua The selection of an appropriate wavelength is crucial for optimal detection. For many fluoroquinolones, UV detection is often performed around 280 nm. moca.net.ua The choice of mobile phase is critical for achieving good separation. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, adjusted to a specific pH. moca.net.uaresearchgate.net For instance, a mobile phase of acetonitrile and phosphate buffer (pH 5.5; 15 mM) in a 13:87 (v/v) ratio has been used for the simultaneous determination of eight fluoroquinolones. moca.net.ua It's important to note that the pH of the mobile phase can influence the retention and detection of carboxylic acids, as it affects their ionization state. researchgate.net

Fluorescence Detection (FLD): Fluoroquinolones possess intrinsic fluorescence, making HPLC with fluorescence detection (HPLC-FLD) a highly sensitive and specific method for their analysis. nih.govacs.org The excitation and emission wavelengths are optimized to maximize the fluorescence signal of the target analytes. For example, for the simultaneous detection of three fluorinated quinolone antibacterials, an excitation wavelength of 347 nm and an emission wavelength of 420 nm were found to be optimal. nih.gov In some cases, derivatization can be employed to enhance the fluorescence of the analytes. researchgate.net

Mass Spectrometry (MS/MS) Detection: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity for the quantification of drugs and their metabolites in biological fluids. acs.orgnih.govresearchgate.net This technique allows for the simultaneous quantification of multiple analytes with high accuracy and precision. nih.govresearchgate.netfrontiersin.org The use of stable isotope-labeled internal standards is recommended to compensate for matrix effects and variations in extraction recovery and instrument response. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous determination of numerous antibiotics, including fluoroquinolones, in human plasma. nih.govresearchgate.netfrontiersin.org

Table 1: Comparison of HPLC Detectors for Fluoroquinolone Analysis

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV/Vis | Measures the absorption of light by the analyte. | Robust, relatively inexpensive, suitable for a wide range of compounds. nih.govmoca.net.ua | Lower sensitivity compared to FLD and MS/MS, potential for interference from co-eluting compounds. researchgate.net |

| FLD | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds like fluoroquinolones. nih.govacs.org | Not all compounds are naturally fluorescent; derivatization may be required. researchgate.net |

| MS/MS | Separates and detects ions based on their mass-to-charge ratio. | Highest sensitivity and selectivity, provides structural information, allows for the use of stable isotope-labeled internal standards. acs.orgnih.govresearchgate.net | Higher cost and complexity of instrumentation. |

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of quinolone derivatives. oup.comactamedicamarisiensis.ro CE offers several advantages, including high separation efficiency, low sample and reagent consumption, and rapid analysis times. oup.com The separation in CE is based on the differential migration of charged analytes in an electric field. libretexts.org

For quinolones, which are often ionizable compounds, capillary zone electrophoresis (CZE) is a commonly used mode. oup.comnih.gov The pH of the background electrolyte (BGE) plays a critical role in the separation, as it influences the charge of the analytes. nih.gov A buffer of 25 mM sodium tetraborate (B1243019) at pH 9.3 has been shown to be effective for the separation of multiple quinolones. oup.comnih.gov Nonaqueous capillary electrophoresis (NACE) has also been explored for the analysis of quinolones in biological samples, offering advantages for certain analytes. nih.govnih.gov

Sample Preparation Strategies for Complex Biological Matrices

The analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates requires effective sample preparation to remove interfering endogenous substances. nih.govresearchgate.net Common strategies include:

Protein Precipitation: This is a simple and widely used method for removing proteins from plasma or serum samples. researchgate.netnih.gov Organic solvents like acetonitrile or methanol (B129727) are added to the sample to precipitate the proteins, which are then removed by centrifugation. researchgate.netresearchgate.netnih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate the analytes of interest from the sample matrix based on their differential solubility in two immiscible liquid phases. acs.org This technique can provide a cleaner extract compared to protein precipitation.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.govnih.govrdd.edu.iq It involves passing the sample through a solid sorbent that retains the analytes of interest, while allowing interfering substances to pass through. The retained analytes are then eluted with a suitable solvent. Various types of SPE cartridges are available, including reversed-phase (e.g., C18) and ion-exchange sorbents. nih.govrdd.edu.iq

Validation of Analytical Methods for Bio-quantification

The validation of bioanalytical methods is a critical requirement to ensure the reliability and accuracy of the data generated in pharmacokinetic studies. japsonline.comeuropa.eunih.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. europa.eudntb.gov.ua The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. nih.govjapsonline.commdpi.com

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). japsonline.comfrontiersin.org

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. frontiersin.org

Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte. researchgate.netfrontiersin.org

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.govfrontiersin.org

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govjapsonline.com

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). japsonline.com |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). japsonline.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. nih.govjapsonline.com |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible. |

| Stability | Chemical stability of an analyte in a given matrix under specific conditions. | Analyte concentration should remain within ±15% of the initial concentration. frontiersin.org |

Applications in Preclinical Pharmacokinetic Studies

Validated analytical methods are essential for conducting preclinical pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically performed in animal models, such as rats, to gather crucial data before advancing to clinical trials. nih.govnih.gov

For instance, a validated HPLC-FLD method was used to assess the pharmacokinetics of zabofloxacin, a novel fluoroquinolone, in rats after intravenous and oral administration. nih.gov The study quantified the drug concentration in plasma, bile, and urine over time, providing valuable insights into its pharmacokinetic profile. nih.gov Similarly, LC-MS/MS methods are frequently employed in preclinical studies due to their high sensitivity, allowing for the determination of low drug concentrations in various biological samples. frontiersin.org The data obtained from these studies are crucial for determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution, which inform the design of subsequent clinical trials.

常见问题

Q. What are the established synthetic routes for 5-Fluoroquinoline-4-carboxylic acid, and what critical parameters govern yield and purity?

Methodological Answer: The synthesis typically involves multi-step processes, such as cyclization reactions or functional group transformations. For example, fluoroquinoline derivatives are often synthesized via:

- Stepwise cyclization : Starting from substituted aniline derivatives, fluorinated intermediates are generated under controlled pH and temperature.

- Coupling reactions : Introduction of the carboxylic acid group via hydrolysis of esters or nitriles under acidic/basic conditions.

- Purification : Crystallization or chromatography (e.g., silica gel column) is critical for isolating high-purity products.

Key parameters include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Avoids decomposition of fluorinated intermediates |

| pH | 6.5–7.5 | Ensures stability of carboxylic acid group |

| Reaction Time | 12–24 hrs | Balances completion vs. side reactions |

Reference: Multi-step synthesis protocols for analogous quinoline-4-carboxylic acids emphasize strict control of these variables .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm structural integrity, with fluoro substituents causing characteristic splitting patterns (e.g., F coupling in H NMR).

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]) detection. Use C18 columns with acetonitrile/water (0.1% formic acid) mobile phase.

- FT-IR : Peaks at ~1700 cm (carboxylic C=O) and ~1250 cm (C-F stretch).

Cross-referencing with PubChem and EPA DSSTox data ensures alignment with known spectral libraries .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts like dehalogenated analogs?

Methodological Answer:

- Catalyst Screening : Use Pd/C or Cu-mediated catalysts to enhance regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce unintended nucleophilic substitution at the fluorine position.

- In Situ Monitoring : Employ TLC or inline IR to detect intermediates and terminate reactions before side reactions dominate.

Data from analogous compounds (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid) show that optimizing stoichiometry (e.g., 1.2 eq fluorinating agent) reduces dehalogenation by 30% .

Q. How should contradictions in spectral or biological activity data between studies be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR/HPLC data with authoritative databases (e.g., PubChem, DSSTox) to identify discrepancies in sample preparation or instrumentation .

- Batch Reproducibility : Replicate synthesis under identical conditions to rule out batch-specific impurities.

- Meta-Analysis : Use statistical tools (e.g., PCA for spectral data) to isolate outliers or systematic errors.

For biological activity conflicts, reassay under standardized protocols (e.g., fixed cell lines, consistent assay buffers) to eliminate variability .

Q. What mechanistic insights explain the stability of this compound under physiological conditions?

Methodological Answer:

- Computational Modeling : DFT calculations predict electron-withdrawing effects of the fluorine atom, which stabilize the carboxylic acid group against decarboxylation.

- pH-Dependent Stability Studies : Conduct accelerated degradation tests across pH 1–10. Data for similar compounds (e.g., 8-hydroxyquinoline-4-carboxylic acid) show maximal stability at pH 6–7 due to zwitterionic formation .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps.

- Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions (e.g., L-tartaric acid) to separate enantiomers.

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy for real-time monitoring of enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in aqueous vs. organic solvents?

Methodological Answer:

- Standardized Solubility Assays : Conduct measurements using USP protocols (e.g., shake-flask method) at 25°C.

- Co-Solvent Systems : Explore PEG-400/water mixtures to enhance solubility, as seen with 5-(Quinolin-8-yl)furan-2-carboxylic acid derivatives .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies between studies .

Q. What experimental designs mitigate interference from metal impurities in biological activity assays?

Methodological Answer:

- Chelation Pre-Treatment : Incubate compounds with EDTA (1 mM) to sequester trace metals.

- ICP-MS Validation : Quantify metal content (e.g., Fe, Cu) in synthesized batches.

- Negative Controls : Include metal-free analogs to isolate metal-dependent effects, as demonstrated in studies on 8-hydroxyquinoline derivatives .

Tables for Reference

Q. Table 1. Key Synthetic Parameters for Fluoroquinoline Derivatives

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | POCl, DMF | 80°C, 8 hrs | 65–75 | 90 |

| Hydrolysis | NaOH (2M) | Reflux, 4 hrs | 85–90 | 95 |

| Purification | Ethanol/HO | Recrystallization | – | >99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。